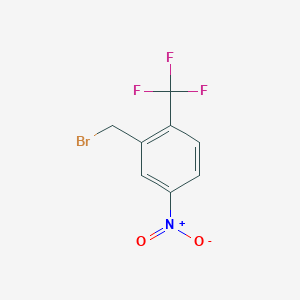

2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene

Description

2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene (CAS: Not explicitly provided; molecular formula: C₈H₅BrF₃NO₂) is a brominated aromatic compound featuring a trifluoromethyl (-CF₃) group at position 1, a nitro (-NO₂) group at position 4, and a bromomethyl (-CH₂Br) substituent at position 2 on the benzene ring . Its SMILES representation is C1=CC(=C(C=C1N+[O-])CBr)C(F)(F)F, and its InChIKey is NDHBWUIBCMWLAA-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-(bromomethyl)-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-4-5-3-6(13(14)15)1-2-7(5)8(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHBWUIBCMWLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227587-81-6 | |

| Record name | 2-(bromomethyl)-4-nitro-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 2-Methyl-4-nitro-1-(trifluoromethyl)benzene

Method Overview:

The most common approach involves the radical bromination of the methyl group in 2-methyl-4-nitro-1-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) as the brominating agent, initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux conditions.

- A suspension of 2-methyl-5-nitrobenzotrifluoride (starting material), NBS, and AIBN is prepared in a solvent such as carbon tetrachloride (CCl4).

- The mixture is refluxed under nitrogen atmosphere for extended periods (e.g., 16 hours initially, followed by additional NBS and AIBN and further refluxing up to 30 hours total) to increase conversion.

- The progress is monitored by HPLC, showing gradual conversion to the bromomethyl derivative.

- After completion, the reaction mixture is cooled, solids filtered off, and the filtrate washed with aqueous sodium bicarbonate, dried, and concentrated.

- The crude product is purified by recrystallization or chromatography to yield 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene with good purity and yield.

| Parameter | Details |

|---|---|

| Starting material | 2-methyl-5-nitrobenzotrifluoride |

| Brominating agent | N-bromosuccinimide (NBS) |

| Radical initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon tetrachloride (CCl4) |

| Reaction temperature | Reflux (~77 °C for CCl4) |

| Reaction time | 16 + 14 hours (total ~30 hours) |

| Conversion (HPLC) | ~80% |

| Purification | Filtration, washing, chromatography |

| Yield | Not explicitly stated but high purity product obtained |

- High selectivity for benzylic bromination.

- Well-established radical bromination protocol.

- Long reaction times required for high conversion.

- Use of CCl4, a toxic solvent, raises environmental and safety concerns.

Alternative Bromination Using Polar Aprotic Solvents and Nitrite-Mediated Deamination

A related synthetic route to 4-bromo-2-nitro-1-(trifluoromethyl)benzene (a close analog) involves a multi-step process starting from m-chlorobenzotrifluoride, including nitration, ammoniation, bromination, and deamination steps.

- The deamination step uses nitrite esters in polar aprotic solvents instead of traditional diazotization, avoiding low-temperature equipment and acid waste.

- This method reduces energy consumption and environmental pollution while maintaining comparable yields.

- Though this method is for 4-bromo-2-nitrobenzotrifluoride, it demonstrates advanced bromination and functional group transformation strategies relevant to preparing bromomethyl derivatives with nitro and trifluoromethyl substituents.

Reaction Steps Summary:

| Step | Reaction Type | Description |

|---|---|---|

| 1. Nitration | Electrophilic aromatic substitution | Introduction of nitro group on trifluoromethylbenzene derivative |

| 2. Ammoniation | Substitution | Conversion of nitro group to amino group |

| 3. Bromination | Radical or electrophilic | Introduction of bromine substituent |

| 4. Deamination | Nitrite-mediated | Removal of amino group to form target compound |

- Avoids harsh diazotization conditions.

- Environmentally friendly with no acid waste.

- Suitable for industrial scale due to cost-effective raw materials.

Bromination Using Phosphorus Tribromide (PBr3)

An alternative method involves converting the corresponding benzyl alcohol to the bromomethyl derivative using phosphorus tribromide.

- The benzyl alcohol precursor (e.g., 4-(trifluoromethoxy)benzyl alcohol) is dissolved in dry dichloromethane under inert atmosphere.

- The solution is cooled to 0 °C, and PBr3 is added dropwise.

- The reaction mixture is warmed to room temperature and stirred until the starting material is consumed (monitored by TLC).

- The reaction is quenched with ice water, and the organic layer is separated, washed, dried, and concentrated to yield the benzyl bromide.

- This benzyl bromide can be further reacted with phenols or other nucleophiles to form ether derivatives or other functionalized compounds.

| Parameter | Details |

|---|---|

| Starting material | 4-(Trifluoromethoxy)benzyl alcohol |

| Brominating agent | Phosphorus tribromide (PBr3) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction monitoring | TLC |

| Workup | Quenching with water, washing, drying |

| Product use | Intermediate for further synthesis |

- This method is efficient for preparing benzyl bromides but requires careful handling of PBr3 and moisture-sensitive conditions.

- It is suitable for substrates where direct radical bromination is less effective or selective.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent/Conditions | Solvent | Temperature | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Radical bromination with NBS | 2-methyl-5-nitrobenzotrifluoride | NBS, AIBN, reflux | CCl4 | Reflux (~77 °C) | ~30 hours | High selectivity, well-known | Long reaction, toxic solvent |

| Multi-step nitration/bromination | m-chlorobenzotrifluoride (multi-step) | Bromination + nitrite deamination | Polar aprotic solvent | Ambient to moderate | Multi-step process | Environmentally friendly, scalable | Complex, multi-step |

| PBr3 bromination of benzyl alcohol | 4-(Trifluoromethoxy)benzyl alcohol | Phosphorus tribromide (PBr3) | DCM | 0 °C to RT | Short (hours) | Efficient, clean conversion | Moisture sensitive, hazardous reagent |

Research Findings and Notes

- The radical bromination method using NBS and AIBN remains the most direct and widely used approach for synthesizing 2-(bromomethyl)-4-nitro-1-(trifluoromethyl)benzene, with good yields and high purity after purification.

- The nitrite-mediated deamination method offers an innovative, greener alternative for related bromonitro trifluoromethylbenzenes, reducing energy and waste, which could inspire improved bromination protocols.

- PBr3-mediated bromination of benzyl alcohols provides a complementary synthetic route, especially when direct radical bromination is challenging or when subsequent functionalization is planned.

- Purification typically involves filtration, washing with aqueous bicarbonate or brine, drying over anhydrous salts, and chromatographic techniques to ensure product purity.

- Reaction monitoring by HPLC, TLC, and NMR spectroscopy is crucial to optimize conversion and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Reduction: Formation of 2-(Aminomethyl)-4-nitro-1-(trifluoromethyl)benzene.

Oxidation: Formation of 2-(Carboxymethyl)-4-nitro-1-(trifluoromethyl)benzene.

Scientific Research Applications

Synthesis Routes

The synthesis of 2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene typically involves:

- Bromination : Using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

- Solvent Choice : Reactions are commonly performed in inert solvents like carbon tetrachloride or dichloromethane at elevated temperatures to promote bromomethyl group formation.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols), facilitating the creation of diverse compounds.

Pharmaceuticals

The compound has potential as a precursor in drug development due to its functional groups that can be modified to enhance biological activity. For example:

- The nitro group can be reduced to an amino group, which is a common transformation in pharmaceutical chemistry.

- Investigations into its interactions with biological molecules could provide insights into therapeutic effects or toxicological profiles.

Materials Science

In materials science, this compound is utilized in the preparation of advanced materials. Its unique combination of functional groups allows for the design of polymers with enhanced thermal stability and electronic properties, making it valuable for applications in electronics and coatings .

Case Study 1: Drug Development

Research has indicated that derivatives of this compound exhibit promising biological activities. A study focused on synthesizing amino derivatives from the nitro group has shown enhanced binding affinities to certain biological targets, suggesting potential therapeutic applications .

Case Study 2: Material Innovations

In a recent study on polymer composites, the incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and mechanical properties. These findings highlight its potential utility in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene in chemical reactions involves the reactivity of its functional groups:

Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions.

Nitro Group: Can undergo reduction to form an amino group, which can further participate in various chemical transformations.

Trifluoromethyl Group: Provides electron-withdrawing effects, influencing the reactivity of the benzene ring and other substituents.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations:

Substituent Effects :

- The nitro group in the target compound enhances electron-withdrawing effects, polarizing the benzene ring and increasing reactivity toward nucleophilic substitution at the bromomethyl site compared to analogues with chloro or fluoro substituents .

- Bis(trifluoromethyl) derivatives (e.g., 302911-98-4) exhibit higher molecular weights and lipophilicity, which are advantageous in agrochemical formulations .

Leaving Group Reactivity :

- The bromomethyl group (-CH₂Br) is more reactive in nucleophilic substitution reactions than chloromethyl (-CH₂Cl) due to bromine’s superior leaving group ability .

Biological Activity

2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene, also known by its CAS number 1227587-81-6, is a halogenated aromatic compound with potential biological activity. This compound's structure, featuring a bromomethyl group and a trifluoromethyl group, suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C8H5BrF3NO2. Its structure includes:

- A bromomethyl group which can participate in nucleophilic substitution reactions.

- A trifluoromethyl group that enhances lipophilicity and potentially increases biological membrane permeability.

- A nitro group that may contribute to the compound's reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The presence of the nitro group may allow the compound to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Interaction : The bromomethyl and trifluoromethyl groups could facilitate binding to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Cell Membrane Interactions : The lipophilic nature due to the trifluoromethyl group may enhance the compound's ability to integrate into cellular membranes, altering membrane fluidity and function.

Biological Activities

Recent studies have indicated various biological activities associated with similar compounds that may extend to this compound:

- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The electron-withdrawing groups (like nitro and bromine) are crucial for this activity due to their influence on the electronic distribution within the molecule .

- Anticancer Potential : The compound's structural features suggest potential antiproliferative effects. Studies on related compounds indicate that modifications on the aromatic ring can lead to increased cytotoxicity against various cancer cell lines .

Case Studies

Several case studies have explored the biological activity of halogenated aromatic compounds:

- Anticancer Activity : A study demonstrated that compounds with similar substitutions exhibited IC50 values in the micromolar range against A-431 (human epidermoid carcinoma) cells. The presence of electron-withdrawing groups was essential for enhancing cytotoxicity .

- Antimicrobial Efficacy : Research indicated that derivatives with nitro and halogen substituents showed potent antimicrobial activities comparable to standard antibiotics, suggesting that this compound may exhibit similar properties.

Data Table

The following table summarizes key findings from studies on related compounds:

Q & A

Q. What are the recommended synthetic routes for 2-(bromomethyl)-4-nitro-1-(trifluoromethyl)benzene?

A practical approach involves bromination of a pre-functionalized benzene derivative. For example:

- Step 1 : Nitration of 1-(trifluoromethyl)benzene at the para position using mixed nitric-sulfuric acid to yield 4-nitro-1-(trifluoromethyl)benzene.

- Step 2 : Bromination at the methyl position via radical or photochemical methods. Evidence from analogous compounds (e.g., 1-(bromomethyl)-4-(trifluoromethyl)benzene) suggests using N-bromosuccinimide (NBS) under UV light or AIBN initiation in CCl₄ .

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate) or recrystallization from dichloromethane/hexane mixtures .

Q. How can the compound’s purity and structure be validated?

- Analytical Methods :

Q. What solvents are optimal for handling this compound?

The compound is soluble in polar aprotic solvents (DMF, DMSO, THF) and halogenated solvents (dichloromethane, chloroform). Avoid aqueous or protic solvents due to potential hydrolysis of the bromomethyl group .

Q. What safety precautions are critical during synthesis?

- Hazards : Corrosive (bromine release), toxic (nitro group), and potential carcinogenicity.

- Protective Measures : Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C in amber glass vials .

Advanced Research Questions

Q. How does the nitro group influence electronic and steric effects in cross-coupling reactions?

The nitro group is a strong electron-withdrawing moiety, enhancing the electrophilicity of the bromomethyl group. However, steric hindrance from the trifluoromethyl group may reduce reactivity in Suzuki-Miyaura couplings. Computational studies (DFT) are recommended to map charge distribution and optimize ligand systems (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What challenges arise in characterizing byproducts from nucleophilic substitution reactions?

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Experimental Design :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity.

- Data : A recent study on analogous bromomethyl-trifluoromethyl systems achieved 75% yield using DMF at 80°C with K₂CO₃ as base .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.